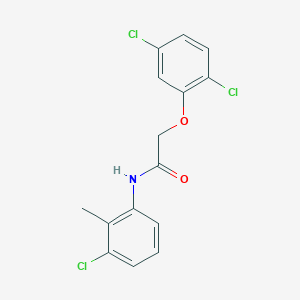

![molecular formula C20H22FN3O2S B5571639 N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of a broader class of chemical substances with intricate molecular structures, often synthesized for specific biological activities or for the exploration of chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation, cyclocondensation, and reactions with various chemical agents. For instance, Patel and Patel (2010) detailed the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation steps (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structures of such compounds are typically complex and are characterized using analytical and spectral data. Techniques like X-ray crystallography are often employed to elucidate the solid-state properties of these compounds, as shown in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives (Younes et al., 2020).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, including Wittig olefination, Michael addition, and cyclization. For example, the behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in Wittig olefination has been explored for the synthesis of cyclopropyl amino acids (Cativiela et al., 1996).

Applications De Recherche Scientifique

Development of Fluorine-18-labeled 5-HT1A Antagonists

Research has involved the synthesis of fluorinated derivatives for applications in radiolabeling and biological evaluation. These compounds, developed for imaging serotonin receptors, highlight the compound's relevance in neurology and oncology research. Specifically, the study on the development of fluorine-18-labeled 5-HT1A antagonists demonstrates the compound's potential in enhancing diagnostic imaging techniques (Lang et al., 1999).

Disposition and Metabolism Studies

Another area of application is in the study of drug disposition and metabolism, where the compound's pharmacokinetics and metabolic pathways have been explored. This includes research on orexin receptor antagonists, highlighting its importance in understanding drug behavior in the human body and optimizing therapeutic efficacy (Renzulli et al., 2011).

Synthesis and Evaluation of Antitumor Agents

The compound has been a focus in the synthesis and evaluation of antitumor agents, indicating its potential in cancer therapy. Studies on benzothiazole derivatives, for example, have shown promising results in inhibiting tumor growth, suggesting the compound's utility in developing novel anticancer drugs (Yoshida et al., 2005).

Advancements in PARP Inhibitors for Cancer Treatment

In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, research has contributed to the advancement of cancer treatment options. These studies underscore the compound's role in the development of targeted therapies that exploit specific molecular mechanisms in cancer cells (Penning et al., 2009).

Exploration of Cyclopropyl Amino Acids

Additionally, the compound has been utilized in the synthesis of new cyclopropyl amino acids, providing valuable tools for asymmetric synthesis and expanding the repertoire of building blocks available for pharmaceutical development (Cativiela et al., 1996).

Propriétés

IUPAC Name |

N-[[(2S,4S)-1-(2-benzyl-1,3-thiazole-4-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S/c21-15-9-16(10-22-19(25)14-6-7-14)24(11-15)20(26)17-12-27-18(23-17)8-13-4-2-1-3-5-13/h1-5,12,14-16H,6-11H2,(H,22,25)/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMDBKJFBNORNM-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CC(CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)